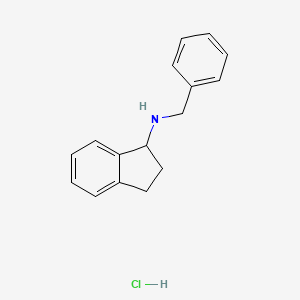

N-benzyl-2,3-dihydro-1H-inden-1-aminehydrochloride

Description

N-Benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative with a bicyclic indene scaffold substituted with a benzyl group at the nitrogen atom. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmacologically active molecules and materials science applications . Its structural features, including the rigid indene core and aromatic benzyl substituent, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-benzyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16;/h1-9,16-17H,10-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIZYZJDRLPDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 1-Indanone with Benzylamine

The most direct route involves reductive amination of 1-indanone (2,3-dihydro-1H-inden-1-one) with benzylamine. This one-pot method employs sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5 via acetic acid). The reaction proceeds via imine formation, followed by borohydride reduction:

$$

\text{1-Indanone} + \text{Benzylamine} \xrightarrow{\text{NaBH}3\text{CN, CH}3\text{OH}} \text{N-Benzyl-2,3-dihydro-1H-inden-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Optimization Insights :

Azide Displacement and Hydrogenation

This two-step method, adapted from Gökşu and Seğen (2007), starts with 1-indanol derivatives:

- Azidation : Treat 1-indanol with diphenylphosphoryl azide (DPPA) and triethylamine in THF, yielding 1-azidoindane.

- Catalytic Hydrogenation : Hydrogenate the azide over palladium on carbon (Pd/C) in ethanol, followed by benzylation using benzyl bromide and subsequent HCl salt formation.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azidation | DPPA, Et3N, THF, 0°C→rt | 85 |

| Hydrogenation | H2 (1 atm), Pd/C, EtOH | 90 |

| Benzylation | BnBr, K2CO3, DMF | 78 |

Advantages : Avoids unstable imine intermediates, suitable for electron-deficient indanols.

Lewis Acid-Catalyzed Boron Reduction

Roche et al. (2013) developed a method using ninhydrin-derived oximes. While originally for 2-aminoindan, this approach adapts to N-benzyl derivatives:

- Oximation : React 1-indanone with hydroxylamine hydrochloride to form the oxime.

- Reduction : Use boron hydrides (e.g., NaBH4) with AlCl3 as a Lewis catalyst in THF, reducing both carbonyl and oxime groups to the amine.

- Benzylation and Salt Formation : Quench with benzyl chloride and precipitate the hydrochloride.

Scale-Up Findings :

- Pilot Plant : 100-fold scale-up (10 kg) maintained 70% yield by staging temperature (0–5°C during exothermic reduction).

- Purity : >99% by HPLC after recrystallization from ethanol/water.

Enantioselective Synthesis of (R)-N-Benzyl-2,3-Dihydro-1H-Inden-1-Amine Hydrochloride

Chiral resolution or asymmetric synthesis is critical for bioactive applications. Two approaches dominate:

Chiral Auxiliary-Mediated Synthesis

Employing (R)-1-indanol as a starting material, this method ensures retention of configuration:

- Mitsunobu Reaction : Couple (R)-1-indanol with benzylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Hydrochloride Formation : Treat with HCl gas in diethyl ether.

Performance Metrics :

Catalytic Asymmetric Hydrogenation

A rhodium-catalyzed hydrogenation of enamine precursors enables direct access to the (R)-enantiomer:

- Enamine Preparation : Condense 1-indanone with benzylamine to form the enamine.

- Hydrogenation : Use Rh-(R)-BINAP catalyst under 50 psi H2 in toluene.

Data Highlights :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1 mol% Rh |

| ee | 95% |

| Isolated Yield | 82% |

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison for N-Benzyl-2,3-Dihydro-1H-Inden-1-Amine Hydrochloride

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Reductive Amination | 68 | 98 | High | 120 |

| Azide/Hydrogenation | 78 | 99 | Moderate | 180 |

| Boron Reduction | 70 | 99 | High | 150 |

| Asymmetric Hydrogenation | 82 | 97 | Low | 300 |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution and acylation under controlled conditions. Key reactions include:

-

Mechanistic Insight : The amine’s lone pair facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the indane and benzyl groups limits reactivity at higher temperatures (>60°C) .

Oxidation Reactions

Oxidation targets the amine or aromatic systems, though secondary amines are less reactive than primary amines:

-

Key Finding : The indane ring resists mild oxidation but forms ketones under strong acidic oxidants (e.g., CrO<sub>3</sub>) .

Reduction and Hydrogenolysis

Reductive cleavage of the benzyl group is achievable via catalytic hydrogenation:

Cyclization and Spiroformation

The compound participates in cycloaddition and spiroannulation reactions:

-

Structural Impact : Spirocyclic derivatives exhibit improved bioactivity (e.g., LSD1 inhibition IC<sub>50</sub> < 20 nM) .

Acid-Base and Salt Formation

The hydrochloride salt undergoes reversible deprotonation:

| Condition | Reagents | Outcome | Application | Reference |

|---|---|---|---|---|

| Alkaline | NaOH, H<sub>2</sub>O | Free base precipitation | Purification | |

| Acidic | HCl gas, EtOH | Hydrochloride salt regeneration | Salt stability studies |

-

Solubility : The free base is soluble in organic solvents (logP = 4.14), while the hydrochloride salt is water-soluble .

Substitution on the Benzyl Group

Electrophilic aromatic substitution occurs at the benzyl ring’s meta position:

-

Regioselectivity : The benzyl group’s electron-withdrawing nature directs substituents to the meta position .

Coordination Chemistry

The amine acts as a ligand in metal complexes:

| Metal | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Catalytic oxidation studies | |

| Pd(II) | 1:1 | Cross-coupling catalysis |

Scientific Research Applications

N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with applications in pharmaceutical research, particularly in the development of treatments for inflammatory bowel disease (IBD) and Parkinson's disease . It is also used as an inhibitor of lysine-specific demethylase 1 (LSD1) .

Scientific Research Applications

Rasagiline Intermediate N-benzyl-2,3-dihydro-1H-inden-1-amine is related to 2,3-dihydro-1H-indenes-1-amine, an intermediate in the synthesis of rasagiline, a drug used to treat Parkinson's disease . Rasagiline is an irreversible monoamine oxidase-B (MAO-B) selective depressant that improves dopamine levels and has neuroprotective properties .

LSD1 Inhibitor Derivatives of 2′,3′-dihydrospiro[cyclopropane-1,1′-inden]-2-amine have been developed as LSD1 inhibitors . Modifications to the amino group of these compounds, such as the addition of substituted benzyl moieties, have resulted in potent LSD1 inhibitory activity and selectivity against MAO enzymes and LSD2 .

Anti-inflammatory Agent 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been investigated for their potential as therapeutics for IBD . These compounds have shown an inhibitory effect on TNF-α-induced adhesion of monocytes to colon epithelial cells, a key event in IBD . They also suppress TNF-α-induced production of ROS, ICAM-1, and MCP-1 expression, as well as NF-κB transcriptional activity .

Gastric Acid Secretion Inhibitor 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potassium-competitive acid blockers (P-CABs) . These compounds have shown potent gastric acid secretion inhibitory activity in rats .

Mechanism of Action

The mechanism by which N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves:

Molecular Targets: The compound interacts with various receptors and enzymes in the body, particularly those involved in neurotransmission.

Pathways Involved: It may modulate the activity of neurotransmitters such as dopamine and serotonin, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

- Structure : Methyl group instead of benzyl at the nitrogen; amine position differs (C2 vs. C1).

- Molecular Formula : C10H14ClN (MW: 183.68) .

- Applications: Used in ligand design and catalysis.

N-Ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Structure : Ethyl substituent at nitrogen.

- Molecular Formula : C11H15N·HCl (MW: 197.71) .

- Synthesis : Prepared via reductive amination. The ethyl group increases lipophilicity marginally compared to methyl but less than benzyl.

2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride

Core Scaffold Modifications

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

- Structure : Ethyl groups at C5 and C6 positions of the indene ring.

- Synthesis : Achieved via Friedel-Crafts acylation and hydrogenation (49% overall yield) .

- Applications: Key intermediate in indacaterol (a β2-adrenoceptor agonist) synthesis. The ethyl groups enhance steric bulk and metabolic stability compared to unsubstituted derivatives.

5-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Stereochemical Variants

(S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride

- Structure : Enantiopure form of the parent compound.

- Applications : Critical in asymmetric synthesis; used to produce chiral catalysts (e.g., phosphorus ligands) .

- Availability : Commercially available with >99% enantiomeric excess .

(R)-N-Benzyl-2,3-dihydro-1H-inden-1-amine

Functionalized Derivatives

N-Benzyl-2,2,2-trifluoroacetamide

- Structure : Trifluoroacetyl group instead of hydrochloride salt.

- Bioactivity : Exhibits antifungal (MIC: 15.62–62.5 µg/mL) and antioxidant properties (78.97% activity at 1,000 µg/mL) .

- Mechanism : The electron-withdrawing trifluoro group enhances electrophilicity, improving interactions with fungal enzymes .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : Benzyl-substituted derivatives generally exhibit lower yields (14–23%) compared to alkyl-substituted analogs (e.g., 49% for 5,6-diethyl) due to steric challenges in benzylation .

- Biological Activity : The benzyl group enhances lipophilicity and receptor affinity, making it favorable for targeting GPCRs (e.g., mu-opioid receptors) . Halogenated variants (e.g., 5-chloro) improve metabolic stability but require stringent safety protocols .

- Stereochemical Impact : Enantiopure forms (e.g., (S)-isomer) are critical for high-selectivity interactions in catalysis and drug design .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can purity be maximized?

The synthesis typically involves multi-step reactions starting from indene derivatives. Key steps include benzylation of the indenamine core under controlled conditions (e.g., using palladium or copper catalysts) . To optimize purity:

- Use inert atmospheres (argon/nitrogen) to prevent oxidation.

- Employ column chromatography or recrystallization for purification.

- Monitor reaction progress via TLC or HPLC, adjusting solvent polarity to improve separation .

Yields can vary (14–23% in analogous syntheses), emphasizing the need for precise temperature control and stoichiometric ratios .

Q. How can the structure of N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride be confirmed experimentally?

- NMR Spectroscopy : Analyze H and C spectra to verify the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the indenamine backbone’s aliphatic protons (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm the presence of amine (N–H stretch ~3300 cm) and hydrochloride (Cl counterion) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, ensuring bond lengths and angles align with indene derivatives .

Q. What pharmacological mechanisms are associated with this compound?

N-Benzyl derivatives of dihydroindenamines are known as monoamine oxidase B (MAO-B) inhibitors, preventing degradation of neurotransmitters like dopamine . Mechanistic studies suggest:

- Competitive binding to MAO-B’s active site, confirmed via enzyme inhibition assays (IC values).

- Neuroprotective effects in vitro, measured by reduced oxidative stress in neuronal cell lines .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced MAO-B selectivity?

- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities of N-benzyl substituents within MAO-B’s hydrophobic pocket .

- Use QSAR models to correlate electronic properties (e.g., Hammett constants) of substituents (e.g., halogens, methoxy groups) with inhibitory activity .

- Validate predictions with in vitro assays, comparing IC values of synthesized analogs .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?

- Dose-response analysis : Test a wide concentration range (e.g., 1–100 µM) to identify therapeutic vs. toxic thresholds .

- Cell-type specificity : Compare effects in primary neurons versus immortalized lines (e.g., SH-SY5Y) to assess selectivity .

- Metabolic stability assays : Evaluate hepatic clearance (e.g., using microsomes) to determine if metabolites contribute to toxicity .

Q. How can enantiomeric purity impact pharmacological outcomes, and what methods ensure stereochemical control?

- Chiral HPLC or SFC (supercritical fluid chromatography) can separate enantiomers, as seen in studies of (S)- and (R)-indanamine derivatives .

- Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during benzylation to favor the desired enantiomer .

- In vivo testing : Compare enantiomers in behavioral models (e.g., rotarod for motor function) to identify stereospecific effects .

Q. What advanced techniques characterize interactions with non-MAO targets (e.g., GPCRs or ion channels)?

- Radioligand binding assays : Screen against receptor panels (e.g., serotonin, dopamine receptors) to identify off-target interactions .

- Patch-clamp electrophysiology : Assess modulation of ion channels (e.g., NMDA receptors) linked to neuroprotection .

- Cryo-EM or SPR (surface plasmon resonance) to visualize binding to non-enzymatic targets .

Methodological Considerations

Q. How to address low crystallinity in X-ray diffraction studies of this compound?

Q. What in vitro models best predict blood-brain barrier (BBB) penetration?

- PAMPA-BBB assay : Measure permeability using artificial membranes mimicking BBB lipid composition .

- MDCK-MDR1 cells : Quantify efflux ratios (P-gp substrate potential) to assess passive/active transport .

Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity data?

- Re-optimize force field parameters (e.g., AMBER vs. CHARMM) for ligand flexibility.

- Validate computational models with alanine-scanning mutagenesis of MAO-B to confirm key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.